molecular formula C17H15FN4O B2729009 N-(4-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide CAS No. 400080-88-8

N-(4-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B2729009
CAS No.: 400080-88-8
M. Wt: 310.332
InChI Key: IJENRWQNMCTOHU-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives. For instance, 4-fluorobenzoyl hydrazine can react with 4-methylbenzoyl chloride under basic conditions to form the triazole ring.

    Amidation Reaction: The triazole intermediate is then subjected to an amidation reaction with an appropriate amine, such as 4-fluoroaniline, to form the final carboxamide product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action at the molecular level.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, contributing to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
  • N-(4-bromophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Uniqueness

Compared to similar compounds, N-(4-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.

Properties

IUPAC Name

N-(4-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O/c1-11-3-9-15(10-4-11)22-12(2)19-16(21-22)17(23)20-14-7-5-13(18)6-8-14/h3-10H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJENRWQNMCTOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC(=N2)C(=O)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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